3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Overview
Description
3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines.
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol . The reaction can also be carried out in acidic media, leading to the formation of different isomers through Dimroth rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives with different oxidation states, while substitution reactions can yield a variety of functionalized triazoloquinazolines .
Scientific Research Applications
3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The photophysical properties of this compound make it suitable for use in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain enzymes involved in cancer cell proliferation . The compound may also interact with DNA, leading to the disruption of DNA replication and transcription processes . These interactions ultimately result in the inhibition of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline can be compared with other similar compounds, such as:
4-Morpholinylquinazolines: These compounds have different emission behaviors and solvatochromic properties compared to triazoloquinazolines.
4-Cyanoquinazolines: These compounds also exhibit unique photophysical properties but differ in their chemical reactivity and biological activities.
Quinazolin-4-one: This compound is structurally similar but lacks the triazole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the triazole and quinazoline rings, which imparts distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O/c1-22-16-18-13-5-3-2-4-12(13)15-20-19-14(21(15)16)10-6-8-11(17)9-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIJCTCNVFHARO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.